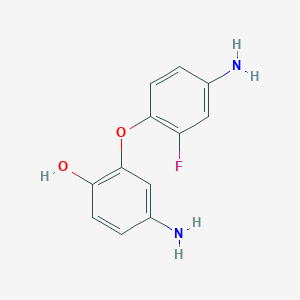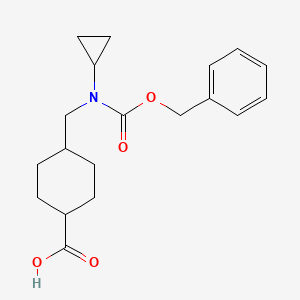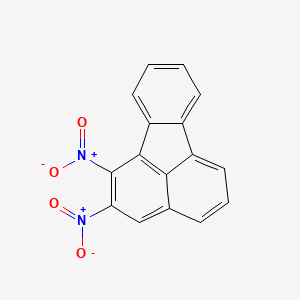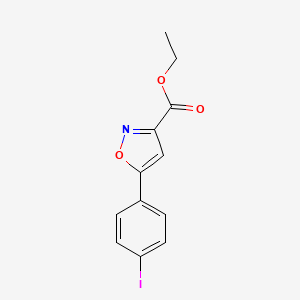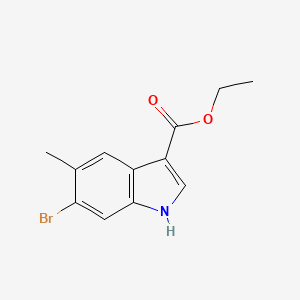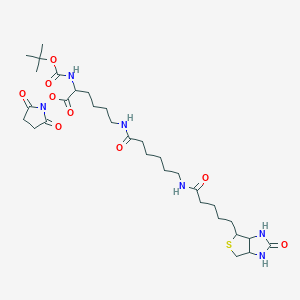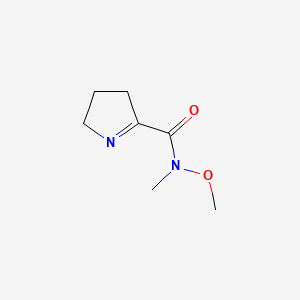
N-Methoxy-N-methyl-3,4-dihydro-2H-pyrrole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methoxy-N-methyl-3,4-dihydro-2H-pyrrole-5-carboxamide: is an organic compound with a unique structure that includes a pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-N-methyl-3,4-dihydro-2H-pyrrole-5-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4-dihydro-2H-pyrrole, which can be obtained through the cyclization of appropriate precursors.
Methoxylation and Methylation: The pyrrole ring is then subjected to methoxylation and methylation reactions. This can be achieved using reagents such as methanol and methyl iodide under basic conditions.
Carboxamide Formation: The final step involves the introduction of the carboxamide group. This can be done by reacting the intermediate with an appropriate amide-forming reagent, such as carbonyldiimidazole (CDI) or a similar coupling agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the methoxylation, methylation, and carboxamide formation steps.
Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Purification: Employing purification techniques such as crystallization, distillation, or chromatography to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methoxy-N-methyl-3,4-dihydro-2H-pyrrole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidation may lead to the formation of carboxylic acids or ketones.
Reduction: Reduction can yield alcohols or amines.
Substitution: Substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-Methoxy-N-methyl-3,4-dihydro-2H-pyrrole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving pyrrole-containing molecules.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-Methoxy-N-methyl-3,4-dihydro-2H-pyrrole-5-carboxamide involves its interaction with molecular targets and pathways. The compound may:
Bind to Enzymes: It can act as an inhibitor or activator of specific enzymes, affecting their activity.
Modulate Receptors: The compound may interact with cellular receptors, influencing signal transduction pathways.
Alter Gene Expression: It can impact gene expression by interacting with transcription factors or other regulatory proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methoxy-N-methyl-2H-pyrrole-5-carboxamide: Similar structure but lacks the 3,4-dihydro modification.
N-Methoxy-N-methyl-3,4-dihydro-2H-pyrrole-4-carboxamide: Similar structure with a different position of the carboxamide group.
N-Methoxy-N-methyl-3,4-dihydro-2H-pyrrole-5-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.
Uniqueness
N-Methoxy-N-methyl-3,4-dihydro-2H-pyrrole-5-carboxamide is unique due to its specific combination of functional groups and the 3,4-dihydro modification, which can impart distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C7H12N2O2 |
|---|---|
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
N-methoxy-N-methyl-3,4-dihydro-2H-pyrrole-5-carboxamide |
InChI |
InChI=1S/C7H12N2O2/c1-9(11-2)7(10)6-4-3-5-8-6/h3-5H2,1-2H3 |
InChI-Schlüssel |
YHVCVYWMUJIMPK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C(=O)C1=NCCC1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


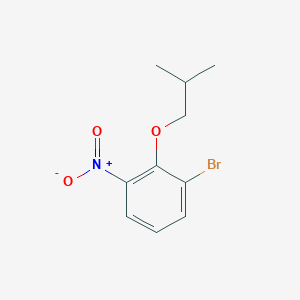



![5-Chloro-4-hydroxy-2-[[2-(isopropylthio)phenyl]amino]pyrimidine](/img/structure/B13714905.png)
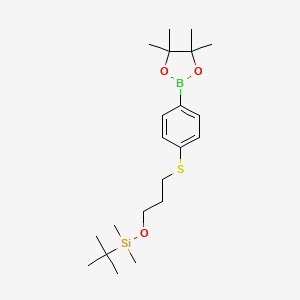
![2-[(tert-Butyldimethylsilyl)ethynyl]-4-methylpyrimidine-5-boronic Acid Pinacol Ester](/img/structure/B13714913.png)
